3,3-Dimethyl-1-phenylbutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

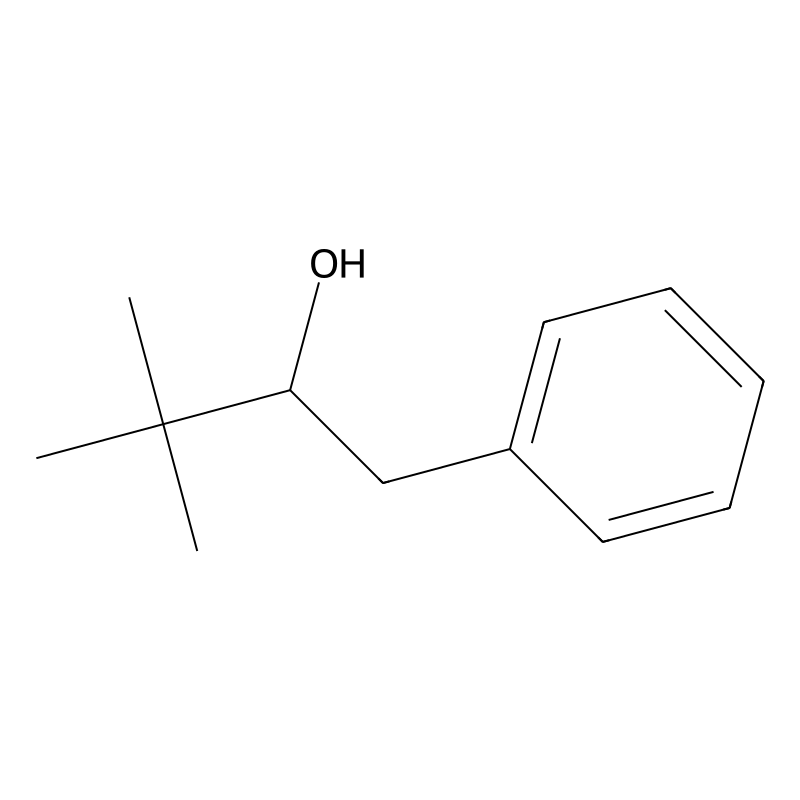

3,3-Dimethyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O and a molar mass of 178.27 g/mol. It is classified as an aliphatic alcohol and is notable for its chiral nature, existing in two enantiomeric forms. The compound features a phenyl group attached to a butanol backbone, making it relevant in various chemical and biological applications. Its structure can be represented as follows:

textCH3 | CH3—C—CH—C6H5 | OH

There is currently no documented scientific research on the mechanism of action of DMPB.

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups under appropriate conditions .

Several methods are employed for synthesizing 3,3-Dimethyl-1-phenylbutan-2-ol:

- Hydrogenation of Ketones: One common approach involves the hydrogenation of 3,3-Dimethyl-1-phenylbutan-2-one, which can be achieved through catalytic hydrogenation under controlled conditions.

- Nucleophilic Substitution: Another method includes the nucleophilic substitution of a suitable precursor compound with an organolithium reagent, such as phenylacetic acid, leading to the formation of the desired alcohol .

The primary distinction of 3,3-Dimethyl-1-phenylbutan-2-ol lies in its specific chiral configuration and its unique applications within pharmaceutical synthesis compared to other similar compounds .

3,3-Dimethyl-1-phenylbutan-2-ol (CAS 50695-92-6) is a chiral secondary alcohol with a tert-butyl group and a phenyl substituent. While its exact discovery date remains undocumented, its structural analogs, such as phenethyl alcohol, have been studied since the early 20th century for their flavor and fragrance applications. The compound’s synthesis likely emerged from efforts to modify aromatic alcohols for enhanced steric and electronic properties. Early methods may have involved Friedel-Crafts alkylation or Grignard reactions, though specific historical records are scarce.

Significance in Organic Chemistry

The compound’s significance lies in its unique stereochemistry and reactivity. Key features include:

- Chiral center: The hydroxyl group at position 2 creates two enantiomers, enabling applications in asymmetric synthesis.

- Steric bulk: The tert-butyl group at position 3 hinders nucleophilic attacks, directing reactivity toward the phenyl-substituted carbon.

- Aromatic stabilization: The phenyl group enhances thermal stability and facilitates π-π interactions in catalytic systems.

These properties make it a valuable intermediate for synthesizing enantiomerically pure compounds and complex molecular architectures.

Overview of Research Applications

3,3-Dimethyl-1-phenylbutan-2-ol serves diverse roles in organic synthesis:

Current Research Significance

Recent studies focus on optimizing its use in:

- Catalytic asymmetric hydrogenation: Transition-metal catalysts (e.g., Ir-N,P complexes) enable high enantioselectivity in hydrogenation reactions.

- Enantioconvergent synthesis: Methods to convert racemic mixtures into single enantiomers, addressing stereochemical challenges in drug synthesis.

- Green chemistry: Exploration of continuous-flow reactors and sustainable reduction agents to reduce environmental impact.

Stereogenic Centers Analysis

3,3-Dimethyl-1-phenylbutan-2-ol exhibits one stereogenic center located at the carbon-2 position of the butanol backbone [1] [2] [3]. This tetrahedral carbon atom is bonded to four distinct substituents: a hydroxyl group (OH), a hydrogen atom (H), a benzyl group (CH₂-C₆H₅), and a tert-butyl group (C(CH₃)₃) [4] [5]. The presence of these four different groups attached to the carbon-2 position creates a chiral center, making the molecule non-superimposable on its mirror image [1] .

The stereogenic center can be analyzed using the Cahn-Ingold-Prelog priority rules for absolute configuration assignment. According to these rules, the priorities are assigned as follows: (1) hydroxyl group (OH) has the highest priority due to oxygen's atomic number, (2) the benzyl group (CH₂-C₆H₅) receives second priority, (3) the tert-butyl group (C(CH₃)₃) receives third priority, and (4) the hydrogen atom receives the lowest priority [7] [8]. The spatial arrangement of these substituents determines whether the stereogenic center has R or S configuration [3] [9].

Table 1: Stereogenic Center Analysis

| Property | Value |

|---|---|

| Location of Stereogenic Center | Carbon-2 (secondary alcohol position) |

| Number of Stereogenic Centers | 1 |

| Attached Groups | OH, H, CH₂-C₆H₅, C(CH₃)₃ |

| Priority Order (CIP rules) | OH > CH₂-C₆H₅ > C(CH₃)₃ > H |

| Possible Configurations | R and S |

| Molecular Classification | Chiral secondary alcohol |

The quaternary carbon at position 3 (carbon-3) bearing two methyl groups is not a stereogenic center because it possesses two identical substituents (methyl groups), violating the requirement for four different groups [1] [10]. This structural feature distinguishes 3,3-dimethyl-1-phenylbutan-2-ol from compounds with multiple stereogenic centers.

Enantiomeric Forms

3,3-Dimethyl-1-phenylbutan-2-ol exists as two enantiomers: the (2R)-3,3-dimethyl-1-phenylbutan-2-ol and the (2S)-3,3-dimethyl-1-phenylbutan-2-ol [3] [9]. These enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in achiral environments but differ in their interactions with plane-polarized light and chiral reagents [11] [12].

The R-enantiomer can be represented by the SMILES notation: CC(C)(C)C@@HO, while the S-enantiomer corresponds to: CC(C)(C)C@HO [3] [9]. The InChI representation for the R-enantiomer includes the stereochemical descriptor /t11-/m1/s1, indicating the specific three-dimensional arrangement [3].

Both enantiomers share the same molecular formula (C₁₂H₁₈O) and molecular weight (178.27 g/mol) [1] [2] [5]. In racemic mixtures, these enantiomers are present in equal 1:1 ratios, resulting in optical inactivity due to the cancellation of their individual optical rotations [13] [14] [7]. When separated into pure enantiomeric forms, each enantiomer exhibits characteristic optical activity, rotating plane-polarized light in opposite directions with equal magnitude [11] [12] [15].

Enantiomeric Properties Comparison:

| Property | (2R)-Enantiomer | (2S)-Enantiomer |

|---|---|---|

| SMILES Notation | CC(C)(C)C@@HO | CC(C)(C)C@HO |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) | Opposite to R-enantiomer |

| Physical Properties | Identical in achiral environment | Identical in achiral environment |

| Biological Activity | Potentially different | Potentially different |

| Chemical Reactivity | Identical with achiral reagents | Identical with achiral reagents |

Diastereomeric Relationships

Since 3,3-dimethyl-1-phenylbutan-2-ol contains only one stereogenic center, it does not exhibit diastereomeric relationships within its own molecular structure [1] [16] [17]. Diastereomers are stereoisomers that are not enantiomers and typically arise in molecules containing two or more stereogenic centers where some, but not all, of the stereocenters have opposite configurations [18] [16] [17].

However, diastereomeric relationships become relevant when 3,3-dimethyl-1-phenylbutan-2-ol is used in chemical transformations or analytical procedures. For instance, during enantiomeric resolution processes, the formation of diastereomeric derivatives is a common strategy [19] [20] [14]. When racemic 3,3-dimethyl-1-phenylbutan-2-ol reacts with an enantiomerically pure chiral derivatizing agent, such as a chiral carboxylic acid, the resulting products are diastereomeric salts or esters [19] [20].

Examples of Diastereomeric Formation:

Diastereomeric Salt Formation: Reaction with chiral acids like (S)-mandelic acid or tartaric acid produces diastereomeric salts that can be separated by crystallization due to their different solubilities [19] [20] [14].

Diastereomeric Ester Formation: Esterification with chiral carboxylic acids creates diastereomeric esters with different physical properties, enabling chromatographic separation [20] [14].

Chiral Auxiliary Attachment: Covalent attachment to chiral auxiliaries generates diastereomeric derivatives that can be separated and subsequently cleaved to recover pure enantiomers [21] [22].

Table 2: Diastereomeric Formation Strategies

| Method | Chiral Reagent | Product Type | Separation Technique |

|---|---|---|---|

| Salt Formation | (S)-Mandelic acid | Diastereomeric salts | Crystallization |

| Esterification | (R)-α-Methoxy-α-phenylacetic acid | Diastereomeric esters | Chromatography |

| Amide Formation | (S)-α-Methylbenzylamine | Diastereomeric amides | Chromatography |

| Complex Formation | Chiral crown ethers | Diastereomeric complexes | Extraction |

Optical Activity Properties

3,3-Dimethyl-1-phenylbutan-2-ol exhibits optical activity when present as pure enantiomers [11] [12] [15] [23]. Optical activity is the ability of chiral compounds to rotate the plane of plane-polarized light, a phenomenon that arises from the asymmetric arrangement of atoms around the stereogenic center [11] [12] [15].

Fundamental Principles of Optical Activity:

The optical activity of 3,3-dimethyl-1-phenylbutan-2-ol results from the interaction between plane-polarized light and the chiral molecular structure [11] [12]. When plane-polarized light passes through a solution containing one pure enantiomer, the electric field of the light interacts differently with the non-superimposable three-dimensional arrangement of atoms, causing the plane of polarization to rotate by a specific angle [24] [15] [23].

The magnitude of optical rotation depends on several factors [11] [12]:

- Concentration of the chiral compound in solution

- Path length of the sample tube (typically 1 decimeter)

- Temperature (usually measured at 25°C)

- Wavelength of light used (sodium D-line at 589 nm is standard)

- Solvent used for the measurement

Specific Rotation Calculation:

The specific rotation [α]ᴅ²⁵ is calculated using the formula [11] [12]:

$$

[\alpha]D^{25} = \frac{\alpha{obs}}{l \times c} $$

Where:

- αobs = observed rotation in degrees

- l = path length in decimeters

- c = concentration in g/100 mL

Optical Activity Characteristics:

| Property | Description |

|---|---|

| Dextrorotatory Form | Rotates light clockwise, designated (+) or (d) |

| Levorotatory Form | Rotates light counterclockwise, designated (-) or (l) |

| Racemic Mixture | No net rotation due to equal and opposite rotations |

| Enantiomeric Excess | Measure of optical purity in partially resolved samples |

The relationship between absolute configuration (R/S) and optical rotation (+/-) must be determined experimentally, as there is no direct correlation between the two nomenclature systems [7] [8]. For 3,3-dimethyl-1-phenylbutan-2-ol, the sign of rotation for each enantiomer would need to be measured to establish which configuration corresponds to dextrorotatory or levorotatory behavior [11] [12].

Methods for Enantiomeric Resolution

Multiple techniques are available for the enantiomeric resolution of racemic 3,3-dimethyl-1-phenylbutan-2-ol, each employing different principles to achieve separation of the two enantiomers [19] [25] [20] [14] [21].

3.5.1. Diastereomeric Salt Formation

This classical method involves the reaction of racemic 3,3-dimethyl-1-phenylbutan-2-ol with an enantiomerically pure chiral acid to form diastereomeric salts [19] [20] [14]. Since the hydroxyl group can act as a base, suitable chiral acids include:

- Tartaric acid derivatives: Natural (+)-tartaric acid or (-)-tartaric acid

- (S)-Mandelic acid: Commonly used for alcohol resolution

- Camphorsulfonic acid: Both (1S)-(+) and (1R)-(-) forms available

- α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid)

The resulting diastereomeric salts exhibit different solubilities in various solvents, enabling separation by fractional crystallization [19] [20]. After separation, the pure enantiomers can be recovered by treatment with base followed by extraction [14].

3.5.2. Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases represents the most versatile method for enantiomeric resolution [25] [26] [27]. Suitable chiral stationary phases include:

- Cellulose-based phases: Cellulose tris(3,5-dimethylphenylcarbamate)

- Amylose-based phases: Amylose tris(3,5-dimethylphenylcarbamate)

- Cyclodextrin phases: β-Cyclodextrin derivatives

- Pirkle phases: Brush-type chiral selectors

- Protein phases: Bovine serum albumin immobilized phases

The separation mechanism involves differential interactions between each enantiomer and the chiral stationary phase, resulting in different retention times [25] [26].

3.5.3. Capillary Electrophoresis

Capillary electrophoresis (CE) with chiral selectors in the running buffer provides an efficient analytical and preparative method [25] [27]. Common chiral selectors include:

- Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin

- Crown ethers: Chiral crown ethers

- Chiral surfactants: Sodium cholate, sodium deoxycholate

- Chiral ligand-exchange complexes: Copper-amino acid complexes

The separation occurs due to different mobilities of the enantiomer-selector complexes under the influence of an electric field [25] [27].

3.5.4. Enzymatic Resolution

Stereoselective enzymatic reactions can be employed for kinetic resolution of racemic 3,3-dimethyl-1-phenylbutan-2-ol [14] [22]. Suitable enzymes include:

- Lipases: Candida antarctica lipase B, Pseudomonas cepacia lipase

- Esterases: Pig liver esterase, horse liver esterase

- Alcohol dehydrogenases: NADH-dependent enzymes

The enzymatic approach typically involves selective esterification of one enantiomer with vinyl acetate or similar substrates, leaving the unreacted enantiomer for isolation [14] [22].

Table 3: Comparison of Enantiomeric Resolution Methods

| Method | Scale | Resolution | Advantages | Limitations |

|---|---|---|---|---|

| Diastereomeric Salts | Preparative | Moderate | Cost-effective, scalable | Requires suitable acid |

| Chiral HPLC | Analytical/Semi-prep | High | High resolution, quantitative | Expensive columns |

| Capillary Electrophoresis | Analytical | High | Fast, minimal sample | Limited throughput |

| Enzymatic Resolution | Preparative | High | Mild conditions, selective | Substrate specificity |

| Supercritical Fluid Chromatography | Analytical/Prep | High | Fast, environmentally friendly | Limited chiral phases |

Stereochemical Stability and Racemization

The stereochemical stability of 3,3-dimethyl-1-phenylbutan-2-ol is influenced by various environmental and chemical factors that can potentially lead to racemization - the conversion of an optically active enantiomer into a racemic mixture [13] [28] [7] [8].

3.6.1. Thermal Stability

Temperature represents the most significant factor affecting stereochemical stability [13] [7]. Elevated temperatures can promote racemization through several mechanisms:

- Increased molecular motion: Higher temperatures provide sufficient energy to overcome activation barriers for bond rotation and configurational changes

- Thermal equilibration: Extended heating can lead to thermodynamic equilibration between enantiomers

- Decomposition pathways: High temperatures may induce side reactions that compromise stereochemical integrity

For 3,3-dimethyl-1-phenylbutan-2-ol, the tertiary carbon adjacent to the stereogenic center provides some steric protection against racemization due to the bulky tert-butyl group, which restricts conformational flexibility [1] [13].

3.6.2. pH-Dependent Racemization

The pH of the medium significantly affects the stereochemical stability of 3,3-dimethyl-1-phenylbutan-2-ol [13] [7]:

Acidic Conditions (Low pH):

- Protonation of the hydroxyl group can occur under strongly acidic conditions

- Formation of carbocation intermediates through loss of water leads to planar geometry

- Nucleophilic attack from either face of the planar carbocation results in racemization [13] [7]

Basic Conditions (High pH):

- Deprotonation of the hydroxyl group forms alkoxide anions

- Potential β-elimination reactions may occur, leading to alkene formation

- Re-addition reactions can proceed with loss of stereochemical information [13] [7]

3.6.3. Solvent Effects

Solvent polarity influences the rate of racemization [13] [7]:

- Polar protic solvents: Facilitate hydrogen bonding and can stabilize ionic intermediates

- Polar aprotic solvents: May accelerate nucleophilic substitution reactions

- Nonpolar solvents: Generally provide better stereochemical stability

3.6.4. Catalytic Racemization

Various catalysts can facilitate stereochemical inversion [13] [28] [7]:

- Metal catalysts: Transition metals can coordinate to the hydroxyl group and facilitate ligand exchange

- Acid catalysts: Protonic acids promote carbocation formation

- Base catalysts: Strong bases can deprotonate the hydroxyl group

Table 4: Factors Affecting Stereochemical Stability

| Factor | Effect | Mechanism | Prevention Strategy |

|---|---|---|---|

| High Temperature | Promotes racemization | Thermal equilibration | Store at low temperature |

| Acidic pH | Accelerates racemization | Carbocation formation | Maintain neutral pH |

| Basic pH | May cause racemization | Alkoxide formation | Avoid strong bases |

| Polar Solvents | Variable effects | Stabilizes intermediates | Use nonpolar solvents |

| Metal Catalysts | Facilitate inversion | Coordination chemistry | Avoid transition metals |

| Light Exposure | Minimal effect | Photochemical reactions | Standard light protection |

3.6.5. Racemization Mechanisms

The primary racemization pathways for 3,3-dimethyl-1-phenylbutan-2-ol include [13] [28] [7]:

- SN1 Mechanism: Formation of planar carbocation intermediates through heterolytic bond cleavage

- SN2 Mechanism: Direct displacement with inversion of configuration (leads to enantiomeric enrichment rather than racemization)

- Radical Pathways: Homolytic bond cleavage forming planar radical intermediates

- Concerted Processes: Direct stereochemical inversion without discrete intermediates

3.6.6. Stability Enhancement Strategies

Several approaches can minimize racemization and preserve stereochemical integrity [13] [7]:

- Temperature Control: Store and handle at reduced temperatures (0-4°C)

- pH Buffering: Maintain neutral pH conditions (pH 6-8)

- Inert Atmosphere: Use nitrogen or argon to prevent oxidative processes

- Anhydrous Conditions: Minimize water content to prevent hydrolysis

- Antioxidants: Add radical scavengers to prevent radical-mediated racemization

- Protective Groups: Temporarily mask the hydroxyl group during synthetic transformations